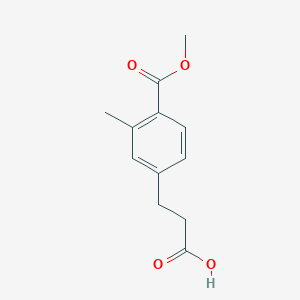
4-(Methoxycarbonyl)-3-methylbenzenepropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Methoxycarbonyl)-3-methylphenyl]propanoic acid is an organic compound with the molecular formula C11H12O4 It is a derivative of benzoic acid and features a methoxycarbonyl group and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(methoxycarbonyl)-3-methylphenyl]propanoic acid can be achieved through several methods. One common approach involves the esterification of 4-(methoxycarbonyl)-3-methylbenzoic acid with propanoic acid under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3-[4-(methoxycarbonyl)-3-methylphenyl]propanoic acid may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and advanced purification techniques are often employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(Methoxycarbonyl)-3-methylphenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted aromatic compounds.
Applications De Recherche Scientifique
3-[4-(Methoxycarbonyl)-3-methylphenyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[4-(methoxycarbonyl)-3-methylphenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxycarbonylphenylboronic acid: Shares the methoxycarbonyl group but differs in the presence of a boronic acid group.
3-Methoxy-4-(methoxycarbonyl)phenylboronic acid: Similar structure with an additional methoxy group.
Remifentanil: Contains a methoxycarbonyl group but is structurally more complex and used as an analgesic.
Uniqueness
3-[4-(Methoxycarbonyl)-3-methylphenyl]propanoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C12H14O4 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
3-(4-methoxycarbonyl-3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C12H14O4/c1-8-7-9(4-6-11(13)14)3-5-10(8)12(15)16-2/h3,5,7H,4,6H2,1-2H3,(H,13,14) |
Clé InChI |
WVJQJJXSCVWWQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CCC(=O)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


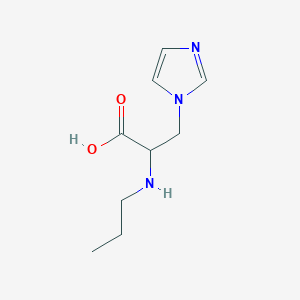
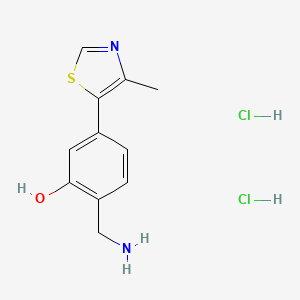
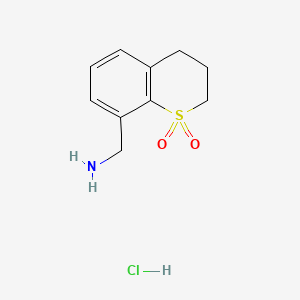
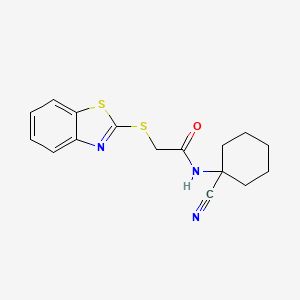
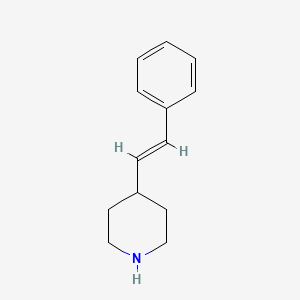
![2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B13551108.png)
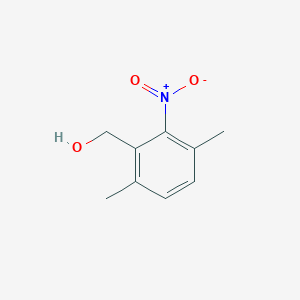
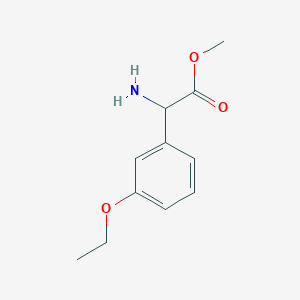
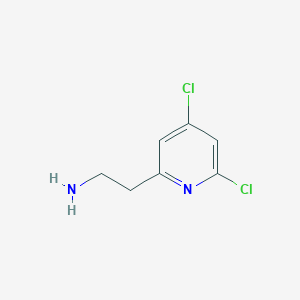
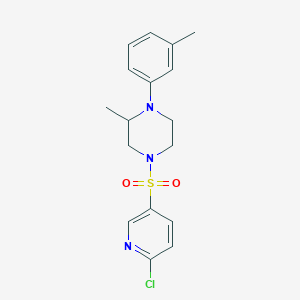
![7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine](/img/structure/B13551150.png)
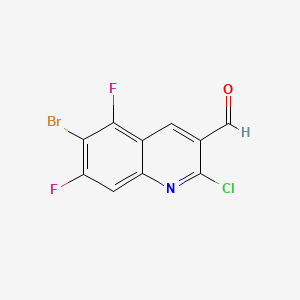
![6-(3,5-Dimethoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13551161.png)

